The compound (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is a notable member of the indole family, characterized by the presence of a trifluoromethoxy group and a hydroxymethyl substituent. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial and antiviral properties.
The synthesis and characterization of this compound have been documented in various studies, highlighting its structural features and biological activities. The compound is primarily synthesized through reactions involving indole derivatives and trifluoromethylated reagents, which are known for their utility in creating biologically active molecules.
This compound can be classified as an indole derivative, specifically an indolylmethanol. Its unique trifluoromethoxy group imparts distinct chemical properties, making it of interest in organic synthesis and medicinal chemistry.
The synthesis of (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol typically involves several key steps:
One efficient method involves the Friedel-Crafts hydroxyalkylation, where indoles react with aromatic fluoromethyl ketones under mild conditions to yield trifluoromethyl-substituted indolylmethanols. The reaction conditions are optimized to ensure high yields and selectivity for the desired product without extensive purification processes .
The molecular structure of (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol features:
The compound's molecular formula is C10H8F3NO, with a molecular weight of approximately 221.17 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used to confirm its structure and purity .
The compound can undergo various chemical reactions, including:
In synthetic applications, the presence of the trifluoromethoxy group enhances the electrophilicity of adjacent carbon atoms, facilitating reactions that would be less favorable in non-fluorinated analogs .
The mechanism of action for compounds like (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol often involves:
Molecular docking studies have indicated that these compounds can bind effectively to specific biological targets, suggesting their potential as therapeutic agents against multidrug-resistant bacteria and viruses .
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional groups and molecular integrity after synthesis .
The compound has potential applications in:
Research continues to explore its efficacy against various pathogens, emphasizing its role in combating antibiotic resistance and developing new therapeutic strategies .
The synthesis of (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol (C₁₀H₈F₃NO₂, MW 231.17) leverages strategic functionalization of the indole core [1]. Commercial 5-substituted indoles undergo regioselective C3-bromination to yield intermediates with 90–99% efficiency. Subsequent Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl boronic acids, enabling versatile C3 diversification critical for biological activity [3]. This four-step sequence concludes with LAH reduction of the ester to the primary carbinol (50–85% yield), preserving the essential 2-hydroxymethyl group [3]. The trifluoromethoxy (-OCF₃) moiety at the C5 position is retained throughout synthetic transformations due to its electron-withdrawing properties and metabolic stability [1] [7].
Table 1: Synthetic Route to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol Derivatives
Step | Reaction | Key Reagents/Conditions | Intermediates | Yield (%) |
---|---|---|---|---|
1 | C3-Bromination | Brominating agent | 3-Bromo-5-(trifluoromethoxy)indole | 90–99 |
2 | Suzuki Coupling | Aryl boronic acids, Pd catalyst | C3-Aryl substituted indoles | 60–85 |
3 | N1/C2 Functionalization | Alkylation/esterification | Indole-2-carboxylate derivatives | 70–90 |
4 | Carbinol Formation | LiAlH₄ reduction | Target methanol derivatives | 50–85 |
The trifluoromethoxy group (-OCF₃) at C5 significantly enhances PAR4 antagonism compared to weaker electron-withdrawing groups (e.g., -OCH₃) or non-substituted indoles [1] [5]. In PAR4-AP PAC-1 binding assays, analogues bearing -OCF₃ (e.g., 9j) achieved submicromolar IC₅₀ values (445 nM), while -CF₃ or alkyl variants showed reduced activity (>10 µM) [3]. The -OCF₃ group’s lipophilicity (π value: +0.98) and electronegativity lower the indole ring’s electron density, facilitating hydrophobic interactions within the PAR4 binding pocket. Calculated physicochemical properties reveal a density of 1.481 g/cm³ and pKa ~14.7, indicating high stability [1] [5].
Table 2: Impact of C5 Substituents on PAR4 Antagonism
C5 Substituent | Compound ID | PAR4 IC₅₀ (µM) | Lipophilicity (LogP) | Electron-Withdrawing Strength |
---|---|---|---|---|
-OCF₃ | 9j | 0.45 | 3.2 | High (σₘ = 0.35) |
-CF₃ | 9a | >10 | 3.5 | Moderate (σₘ = 0.29) |
-OCH₃ | (Analog) | >10* | 1.3* | Low (σₘ = 0.12) |
Data inferred from [1] [5]; Methoxy-indole reference: CAS 21778-77-8 [5].
C3 heterocyclic substitutions critically modulate PAR4 selectivity and potency. Initial 2-methoxypyridine at C3 position (compound 9j) delivered 445 nM activity but faced metabolic liabilities [3]. Systematic replacements identified 2-methoxy-6-methylimidazo[2,1-b][1,3,4]thiadiazole (10h) as optimal, achieving 179 nM IC₅₀ against PAR4-AP stimulation while maintaining >30 µM IC₅₀ for PAR1 (selectivity ratio: >167×) [3]. Polar moieties (e.g., -OMe, -SMe) at the 2-position of pyrimidine (10c, 10d) improved activity 10-fold over unsubstituted heterocycles by enhancing hydrogen-bond acceptor capacity. However, electrophilic risks necessitated bicyclic systems like 10h for in vivo stability [3].
The 2-hydroxymethyl group (-CH₂OH) is indispensable for balancing potency and pharmacokinetics. Retaining this carbinol moiety reduces clogP by ~1.5 units compared to ester or alkyl precursors, directly lowering lipophilicity-induced toxicity [3] [4]. Analogue 10h (clogP: 2.8) exhibited enhanced aqueous solubility and free fraction in plasma versus nitro-substituted predecessors (clogP >4.0). This aligns with broader indole optimization principles where polar functionalities improve drug-likeness [4]. The carbinol’s role extends to forming critical hydrogen bonds with PAR4 residues (e.g., Asp230), as confirmed by docking studies [3].
Early 2-methoxypyridine derivatives (9j) showed rapid CYP450-mediated demethylation. Replacing the pyridine with saturated heterocycles (e.g., pyrimidine 10d) or bicyclic systems (10h) blocked oxidative metabolism [3] [4]. The 2-thiomethoxy pyrimidine (10e) and 2-methoxy-6-methylimidazothiadiazole (10h) increased microsomal half-lives (>60 min vs. <15 min for 9j) by:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1